![molecular formula C16H26N2O4S B512883 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide CAS No. 700857-53-0](/img/structure/B512883.png)
5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide
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Overview
Description
5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide, also known as IMB-115, is a sulfonamide compound that has been studied for its potential therapeutic applications. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
Target of Action
Similar compounds have been involved in the synthesis of biologically active molecules including oxazolidinones for use as cholesteryl ester transfer protein inhibitors for atherosclerosis treatment and selective quinazolinyl-phenol inhibitors of chk1 as antitumor and radioprotectants .
Mode of Action
The negative charges are gathered around the o4 and o5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site . This suggests that the compound may interact with its targets through nucleophilic attack.
Biochemical Pathways
Given its potential role in the synthesis of biologically active molecules, it may be involved in various biochemical pathways related to atherosclerosis treatment and antitumor activity .
Result of Action
Given its potential role in the synthesis of biologically active molecules, it may have effects related to the inhibition of cholesteryl ester transfer protein and chk1 .
Advantages and Limitations for Lab Experiments
One advantage of using 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide in lab experiments is that it has been shown to have a range of biochemical and physiological effects, making it a versatile compound for research. However, one limitation of using 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide. One direction is to further investigate its potential therapeutic applications in cancer research, neuroscience, and cardiovascular disease. Another direction is to better understand its mechanism of action, which may lead to the development of more specific and effective treatments. Finally, future research could focus on the development of new compounds based on the structure of 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide, which may have even greater therapeutic potential.
Synthesis Methods
The synthesis of 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide involves the reaction of 2-morpholinoethylamine with 5-isopropyl-2-methoxybenzenesulfonyl chloride. This reaction results in the formation of 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide as a white solid, which can be purified using various techniques such as recrystallization or chromatography.
Scientific Research Applications
5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular disease. In cancer research, 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neuroscience, 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cardiovascular disease, 5-isopropyl-2-methoxy-N-(2-morpholinoethyl)benzenesulfonamide has been found to have vasodilatory effects and may be useful in the treatment of hypertension.
properties
IUPAC Name |
2-methoxy-N-(2-morpholin-4-ylethyl)-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-13(2)14-4-5-15(21-3)16(12-14)23(19,20)17-6-7-18-8-10-22-11-9-18/h4-5,12-13,17H,6-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEHNFZWUTWWOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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